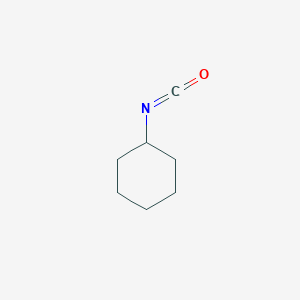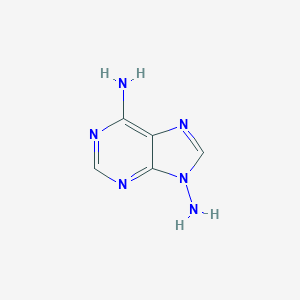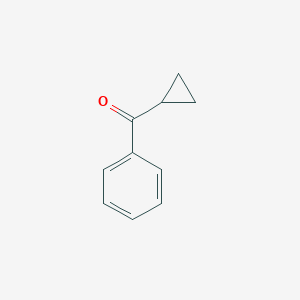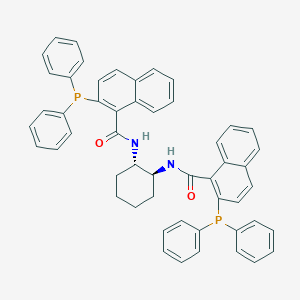![molecular formula C27H33F3 B146537 1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene CAS No. 137529-41-0](/img/structure/B146537.png)
1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene is a multifaceted molecule that may be of interest in various chemical research areas due to its structural complexity and the presence of trifluoromethyl groups. While the specific molecule is not directly discussed in the provided papers, insights can be drawn from related research on trifluoromethylated benzenes and cyclohexyl benzene derivatives.
Synthesis Analysis
The synthesis of complex benzene derivatives often involves multi-step reactions, including condensation, alkylation, and cycloaddition. For instance, the synthesis of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of bis(pyrazol-5-ols) involves the reaction of phloroglucinol with chlorosulfonic acid . Similarly, the synthesis of 1,2,3-Tris(arylmethyl)benzenes from cyclohexanones and aromatic aldehydes followed by Wittig olefination and rearrangement with hydrogen bromide is reported . These methods could potentially be adapted for the synthesis of the target molecule by incorporating the appropriate trifluoromethyl and propylcyclohexyl substituents.
Molecular Structure Analysis
The molecular structure of benzene derivatives is crucial for their reactivity and properties. X-ray structural investigations of related compounds, such as 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene, reveal a propeller-like conformation, which is significant for understanding the spatial arrangement of substituents in the target molecule . The proximity of reactive groups in the crystal structure can influence reactivity and potential polymerization or cyclotrimerization reactions.
Chemical Reactions Analysis
The reactivity of benzene derivatives with trifluoromethyl groups can be complex. For example, 1,2,3,5-tetrakis(trifluoromethyl)benzene reacts with organolithium compounds to give de-aromatised products . This suggests that the trifluoromethyl groups in the target molecule may also influence its reactivity towards nucleophiles. Additionally, the alkylation of benzene with cyclic ethers in superacidic media and the synthesis of tris(benzocyclobutadieno)benzene provide insights into potential reactions involving the benzene core of the target molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are often determined by their substituents. The presence of trifluoromethyl groups can significantly affect the electron distribution and chemical stability of the molecule. For instance, the chemistry of poly(trifluoromethyl)benzenes involves reactions with organolithium compounds, indicating the influence of trifluoromethyl groups on reactivity . The nonlinear optical properties of benzene derivatives, as seen in 1,3,5-tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene, are also noteworthy and could be relevant for the target molecule depending on its intended application .
Applications De Recherche Scientifique
Propriétés
IUPAC Name |
1,2,3-trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F3/c1-2-3-18-4-6-19(7-5-18)20-8-10-21(11-9-20)22-12-14-23(15-13-22)24-16-25(28)27(30)26(29)17-24/h12-21H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRASBADJFXRBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C(=C4)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625251 |
Source


|
| Record name | 4~3~,4~4~,4~5~-Trifluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene | |
CAS RN |
137529-41-0 |
Source


|
| Record name | 4~3~,4~4~,4~5~-Trifluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

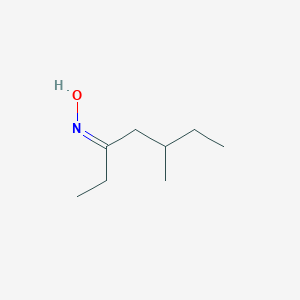
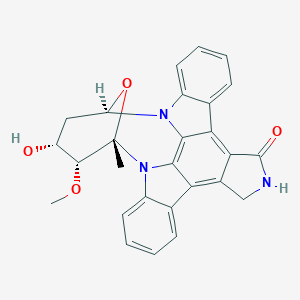
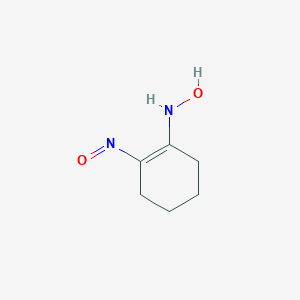
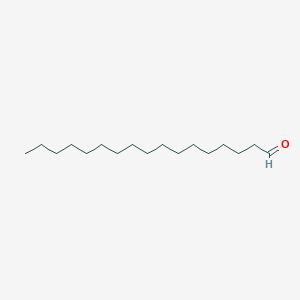
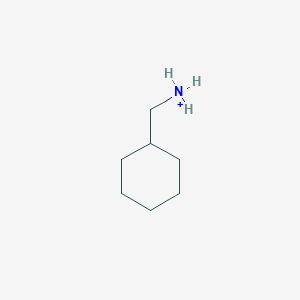
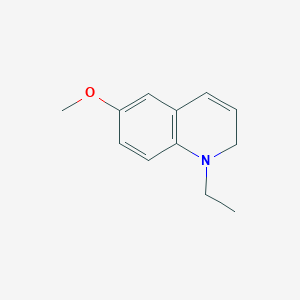
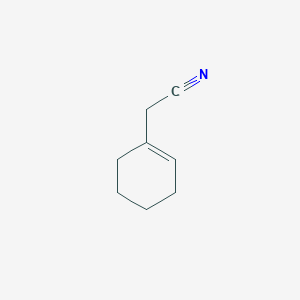
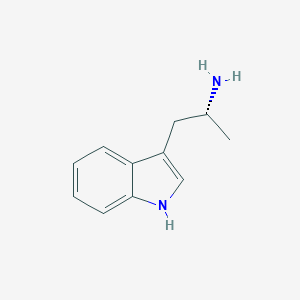
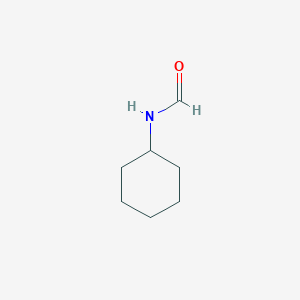
![Dipotassium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B146474.png)
